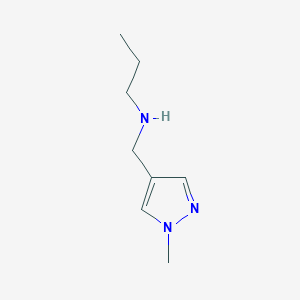 (1-メチル-1H-ピラゾール-4-イル)メチルアミン CAS No. 1152839-68-3"
>
(1-メチル-1H-ピラゾール-4-イル)メチルアミン CAS No. 1152839-68-3"
>
(1-メチル-1H-ピラゾール-4-イル)メチルアミン
概要
説明
“(1-methyl-1H-pyrazol-4-yl)methylamine” is an organic compound with the CAS Number: 1152839-68-3 . It has a molecular weight of 153.23 . The compound is in liquid form .
Synthesis Analysis
The synthesis of pyrazole compounds, which includes “(1-methyl-1H-pyrazol-4-yl)methylamine”, involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .
Molecular Structure Analysis
The InChI Code for “(1-methyl-1H-pyrazol-4-yl)methylamine” is 1S/C8H15N3/c1-3-4-9-5-8-6-10-11(2)7-8/h6-7,9H,3-5H2,1-2H3 . The InChI key is IASSGUCHCVUBGG-UHFFFAOYSA-N .
Chemical Reactions Analysis
Pyrazole compounds, including “(1-methyl-1H-pyrazol-4-yl)methylamine”, can undergo a variety of chemical reactions. For instance, pyrazoles react with potassium borohydride to form a class of ligands known as scorpionates . Pyrazole itself reacts with potassium borohydride at high temperatures (~200 °C) to form a tridentate ligand known as Tp ligand .
Physical and Chemical Properties Analysis
“(1-methyl-1H-pyrazol-4-yl)methylamine” is a liquid . It has a molecular weight of 153.23 .
科学的研究の応用
医薬品化学: 創薬
ピラゾール誘導体は、その幅広い生物活性により、医薬品化学において重要な役割を果たしています。 抗菌、抗炎症、抗がん、鎮痛、抗痙攣、駆虫、抗酸化、除草特性を示します 。ピラゾール部分は、生物活性化学物質を合成するための足場として役立ち、新しい治療薬の発見につながる可能性があります。
農薬化学: 殺虫剤開発
農薬化学では、ピラゾール化合物は殺虫剤の開発に使用されています。 特に除草活性が高く、雑草の生育を抑制し、さまざまな植物病原体から作物を保護する新しい製剤を開発するための基盤を提供しています .
配位化学: 配位子合成
ピラゾール系配位子は、配位化学においてさまざまな金属と錯体を形成するために使用されます。 これらの錯体は、その独特の構造的および電子的特性により、触媒、磁性材料、センサーとして潜在的な用途があります .
有機金属化学: 触媒設計
ピラゾール環は、有機金属錯体において配位子として作用することができ、これは触媒において不可欠です。 これらの錯体は、工業プロセスにおいて重要な反応を含む、さまざまな化学反応を触媒するために使用できます .
タンパク質キナーゼ阻害: がん治療
ピラゾール誘導体は、がん治療において重要なタンパク質キナーゼ阻害剤として研究されています。 細胞周期調節に関与し、トリプルネガティブ乳がんなどの悪性腫瘍の治療標的となるMPS1、MAPKAPK2、p70S6Kβ/S6K2などのキナーゼを阻害することができます .
抗寄生虫活性: リーシュマニア症およびマラリア治療
ピラゾール部分を持つ化合物は、リーシュマニア症の治療に関連する有望なinvitro抗前鞭毛体活性を示しています。 また、抗マラリア特性を示し、寄生虫感染症の新しい治療法の開発に役立ちます .
Safety and Hazards
将来の方向性
The future directions for “(1-methyl-1H-pyrazol-4-yl)methylamine” and similar compounds could involve further exploration of their potential therapeutic applications, given the observed inhibitory activities against certain cell lines . Additionally, the development of novel ligands from pyrazole compounds could be another area of future research .
作用機序
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding and van der Waals forces . These interactions can lead to conformational changes in the target proteins, altering their function .
Biochemical Pathways
Similar compounds have been shown to influence various cellular pathways, including signal transduction, metabolic processes, and cell cycle regulation .
Result of Action
Based on the activities of similar compounds, it may influence cellular processes such as signal transduction, gene expression, and cell proliferation .
Action Environment
The action, efficacy, and stability of (1-methyl-1H-pyrazol-4-yl)methylamine can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules . For example, the compound’s activity may be enhanced or inhibited by the presence of certain ions or other compounds .
生化学分析
Biochemical Properties
(1-methyl-1H-pyrazol-4-yl)methylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind with specific enzymes, altering their catalytic activity and affecting metabolic pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes .
Cellular Effects
(1-methyl-1H-pyrazol-4-yl)methylamine has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, it may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes .
Molecular Mechanism
The molecular mechanism of (1-methyl-1H-pyrazol-4-yl)methylamine involves its binding interactions with biomolecules. The compound can bind to enzymes, either inhibiting or activating their activity. This interaction can lead to changes in the enzyme’s conformation and function. Additionally, (1-methyl-1H-pyrazol-4-yl)methylamine may influence gene expression by binding to regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-methyl-1H-pyrazol-4-yl)methylamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its activity and effectiveness. Long-term exposure to (1-methyl-1H-pyrazol-4-yl)methylamine can result in alterations in cellular processes and function .
Dosage Effects in Animal Models
The effects of (1-methyl-1H-pyrazol-4-yl)methylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular processes. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of metabolic pathways. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
(1-methyl-1H-pyrazol-4-yl)methylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may act as a substrate or inhibitor in specific pathways, thereby modulating the flow of metabolites and affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of (1-methyl-1H-pyrazol-4-yl)methylamine within cells and tissues are crucial for its activity and function. The compound may interact with transporters or binding proteins, facilitating its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its effectiveness and impact on cellular processes .
Subcellular Localization
(1-methyl-1H-pyrazol-4-yl)methylamine exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and its role in cellular processes .
特性
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-3-4-9-5-8-6-10-11(2)7-8/h6-7,9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASSGUCHCVUBGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CN(N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1416230.png)

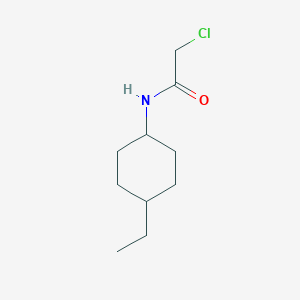
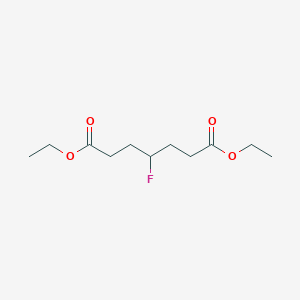
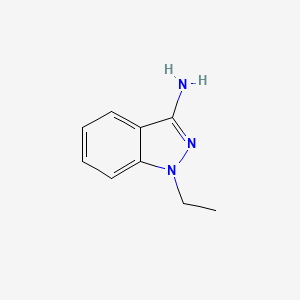

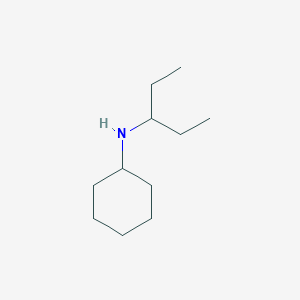

![5-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde](/img/structure/B1416245.png)
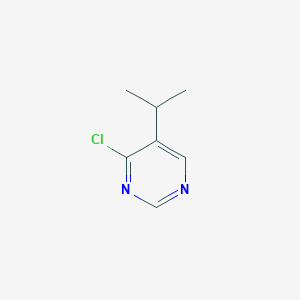

![3-[(3-Hydroxypropyl)amino]propanamide](/img/structure/B1416248.png)
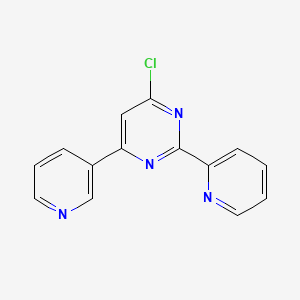
![3-(3-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1416251.png)
